1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
The compound 1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide belongs to the thieno[3,4-b]pyrazine-dioxide family, characterized by a bicyclic core fused with a sulfone group. Its structure features a 4-methoxyphenyl substituent at position 1 and a 3-phenylpropyl chain at position 2.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-19-11-9-18(10-12-19)24-21-16-29(26,27)15-20(21)23(14-22(24)25)13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-21H,5,8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGTUNYXCOESGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide , with CAS number 1049500-49-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a complex structure, which can be summarized as follows:
- Molecular Formula : C24H29N2O3S
- Molecular Weight : 414.5 g/mol
- Structural Characteristics : The compound includes a hexahydrothieno ring fused with a pyrazine moiety, substituted with a methoxyphenyl and phenylpropyl group.
Table 1: Structural Overview
| Property | Value |
|---|---|
| CAS Number | 1049500-49-3 |
| Molecular Formula | C24H29N2O3S |
| Molecular Weight | 414.5 g/mol |
| Key Functional Groups | Thieno, Pyrazine |
Neuroprotective Effects
Recent studies have indicated that related compounds exhibit neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease (AD). For instance, compounds similar to the one have shown efficacy in mitigating β-amyloid-induced cytotoxicity in neuronal cells. The mechanism involves the activation of the PI3K-Akt-mTOR signaling pathways, which are crucial for cell survival and function.
Antioxidant Activity
The antioxidant potential of this compound has been highlighted in various studies. Antioxidants play a vital role in reducing oxidative stress, which is implicated in numerous diseases. The ability of the compound to scavenge reactive oxygen species (ROS) and prevent oxidative damage is an area of active research.
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activities against various pathogens. The presence of the methoxyphenyl group is often associated with enhanced antimicrobial efficacy. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and cancer. Research indicates that the compound may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential.
Case Study 1: Neuroprotection Against Aβ-Induced Damage
A study published in Neurobiology explored the protective effects of a structurally related compound on PC12 cells exposed to Aβ1-42. The findings revealed that pretreatment with the compound significantly restored cell viability and reduced apoptosis markers such as caspase-3 activation. This suggests a promising avenue for developing neuroprotective agents for AD treatment .
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial activity, compounds similar to 1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at varying concentrations, highlighting the potential for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Compound A :
(4aR,7aS)-4-Cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Comparison with Target Compound :
- The 3-phenylpropyl chain at position 4 introduces greater flexibility and hydrophobicity compared to the rigid cyclohexyl group in Compound A. This may enhance membrane permeability but reduce binding specificity in biological systems.
Pharmacological Activity Trends
While direct bioactivity data for the target compound is unavailable, related compounds provide clues:
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of structurally analogous heterocyclic compounds (e.g., pyrazole and pyrimidine derivatives) often employs multi-step protocols involving nucleophilic substitution, cyclization, and oxidation. For example, phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C) is a common method for introducing electrophilic groups . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios. Recrystallization using ethanol/water mixtures can improve purity, as demonstrated in pyrazolo[3,4-d]pyrimidine derivatives .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
Structural confirmation typically combines 1H-NMR , 13C-NMR , and IR spectroscopy to identify functional groups (e.g., sulfone groups at 6,6-positions) and aromatic substitution patterns. Crystallographic studies resolve stereochemistry in hexahydrothieno-pyrazine systems, particularly for chiral centers and ring conformations . For example, X-ray diffraction can verify the spatial arrangement of the 3-phenylpropyl and 4-methoxyphenyl substituents.
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For instance, sulfone groups (6,6-dioxide) may exhibit variable coupling patterns in 1H-NMR due to conformational flexibility. To resolve this:
Q. What experimental designs are appropriate for assessing environmental persistence or toxicity?
Long-term environmental studies should follow frameworks like Project INCHEMBIOL , which evaluates chemical fate through:
- Laboratory studies : Measure hydrolysis rates, photodegradation, and partition coefficients (log P) .
- Ecosystem modeling : Use split-plot designs (e.g., randomized blocks with temporal subplots) to assess bioaccumulation in biotic/abiotic compartments .
- Tiered toxicity testing : Start with in vitro cell assays (e.g., mitochondrial toxicity), then progress to population-level ecotoxicology models .
Q. What strategies resolve discrepancies in biological activity data across assay models?
Inconsistent activity data (e.g., varying IC₅₀ values in kinase inhibition assays) may stem from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response normalization : Control for solvent interference (e.g., DMSO concentration).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and thermal shift assays .
- Structure-activity relationship (SAR) analysis : Compare with pyrazolo[3,4-d]pyrimidine derivatives to identify critical substituents .
Methodological Considerations
- Synthetic Challenges : The bulky 3-phenylpropyl group may hinder cyclization steps. Use sterically tolerant catalysts (e.g., Pd/C under H₂) or microwave-assisted synthesis to enhance reaction efficiency .
- Environmental Sampling : For field studies, employ solid-phase extraction (SPE) and LC-MS/MS to detect trace levels in water/soil .
- Data Validation : Cross-reference spectral data with repositories like PubChem (if accessible) and replicate experiments across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
